Methyl 3-(methylamino)isonicotinate
Description
Methyl 3-(methylamino)isonicotinate is a pyridine derivative featuring a methyl ester at position 4 and a methylamino substituent at position 3 of the pyridine ring. The methylamino group contributes to its electronic and steric profile, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-9-7-5-10-4-3-6(7)8(11)12-2/h3-5,9H,1-2H3 |
InChI Key |
DBMQQTBZSSKWQG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-(methylamino)pyridine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(methylamino)pyridine-4-carboxylate can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methylamino)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Methyl 3-(benzylamino)isonicotinate (Compound 33)
- Synthesis : Synthesized via nucleophilic substitution from methyl 3-bromopyridine-4-carboxylate and benzylamine, yielding 66% after column chromatography purification .
- Benzyl groups are prone to hydrogenolysis, offering a pathway for further modification, unlike the more stable methylamino group.
Methyl 3-aminoisonicotinate (CAS 55279-30-6)
- Structure: Lacks the methyl group on the amino substituent (NH₂ vs. NHCH₃).
- Properties :
- Applications: Serves as a precursor for derivatives like Methyl 3-amino-2-methoxyisonicotinate (similarity score: 0.81) .
Methyl 3-amino-2-methoxyisonicotinate (CAS 175965-76-1)
- Structure : Methoxy group at position 2 adds steric and electronic effects.
- Properties: Molecular formula: C₈H₁₀N₂O₃; increased polarity due to the methoxy group . Application: Used as a medical intermediate, suggesting enhanced bioavailability or target specificity compared to non-methoxy analogs .
Methyl 3-(bromomethyl)isonicotinate (CAS 116986-10-8)
- Reactivity : Bromomethyl group enables nucleophilic substitutions (e.g., forming amines or ethers).
- Contrast: The bromine substituent increases molecular weight (230.06 g/mol) and reactivity, making it less stable than the methylamino derivative .
Physicochemical and Functional Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
